molecular formula C26H24FN5O2S B2815972 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1170787-16-2

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2815972
CAS No.: 1170787-16-2
M. Wt: 489.57
InChI Key: FVXVIWOBOALLGB-UHFFFAOYSA-N
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Description

This product is the chemical compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one, supplied for use as a research chemical. It is provided with a minimum purity of 90% and is available in various quantities to suit your laboratory needs . The compound is identified by CAS Registry Number 1170787-16-2 and has the molecular formula C₂₆H₂₄FN₅O₂S, corresponding to a molecular weight of 489.56 g/mol . Its structure features a complex [1,3]thiazolo[4,5-d]pyridazin-4-one core, substituted with fluorophenyl, pyrrolidin-1-yl, and an ethyl linker to a 1,2,3,4-tetrahydroquinoline group. Key predicted physical properties include a density of 1.46±0.1 g/cm³ at 20 °C and a boiling point of 737.3±70.0 °C . This compound is strictly for research and development purposes in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers handling this material should consult the safety data sheet and adhere to their institution's chemical safety protocols.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O2S/c27-19-11-9-18(10-12-19)22-24-23(28-26(35-24)30-13-3-4-14-30)25(34)32(29-22)16-21(33)31-15-5-7-17-6-1-2-8-20(17)31/h1-2,6,8-12H,3-5,7,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXVIWOBOALLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The thiazolo[4,5-d]pyridazinone scaffold is critical for bioactivity. Key analogs with modified cores include:

7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one
  • Differences: Lacks the 5-(dihydroquinolinyl-oxoethyl) and 4-fluorophenyl substituents.
  • Implications : Reduced steric bulk and altered electronic properties likely decrease target affinity compared to the queried compound .
Thieno[2,3-d]pyridazin-4(5H)-ones (e.g., 7-amino-5-(4-fluorophenyl)thieno[2,3-d]pyridazin-4(5H)-one)
  • Core Modification: Thieno (sulfur-containing) instead of thiazolo (sulfur- and nitrogen-containing).
  • Impact : Reduced hydrogen-bonding capacity and altered electron distribution may lower binding efficiency .

Substituent-Based Comparisons

Fluorophenyl Derivatives
Compound Substituent at Position 7 Additional Substituents Biological Relevance
Queried Compound 4-Fluorophenyl 5-(Dihydroquinolinyl-oxoethyl), 2-pyrrolidinyl Enhanced lipophilicity and potential kinase inhibition via fluorine interactions
5-(2,4-Difluorophenyl)thieno[2,3-d]pyridazin-4(5H)-one 2,4-Difluorophenyl None Increased metabolic stability but reduced solubility due to higher halogen content
7-Amino-5-(4-fluorophenyl)thieno[2,3-d]pyridazin-4(5H)-one 4-Fluorophenyl 7-Amino group Amino group introduces polar interactions but may reduce membrane permeability

The 4-fluorophenyl group in the queried compound balances lipophilicity and target specificity compared to di- or non-fluorinated analogs .

Nitrogen-Containing Side Chains
  • Pyrrolidinyl vs. Dihydroquinolinyl: Pyrrolidinyl (present in both queried compound and 7-phenyl analog): Enhances solubility but lacks the extended conjugation of dihydroquinolinyl.

Research Findings and Implications

  • Bioactivity Trends: Fluorinated aryl groups and nitrogen-rich side chains correlate with improved kinase inhibition and cellular uptake in thiazolo/thieno-pyridazinones.
  • Metabolic Stability: The dihydroquinolinyl group may reduce oxidative metabolism compared to simpler alkyl chains .
  • Selectivity : The 4-fluorophenyl substituent likely minimizes off-target effects relative to bulkier halogenated analogs (e.g., 2,4-difluorophenyl in ).

Q & A

Q. Basic Research Focus

  • Oncology : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Antimicrobial : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO < 0.1% v/v) .

How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Q. Advanced Research Focus

  • Substituent Variation : Systematically modify the 4-fluorophenyl, pyrrolidin-1-yl, or dihydroquinolinyl groups. For example:
    • Replace pyrrolidine with piperidine to assess steric effects .
    • Introduce electron-withdrawing groups (e.g., nitro) on the fluorophenyl ring to modulate receptor binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like EGFR or DNA topoisomerases .
  • Data Analysis : Correlate substituent properties (Hammett σ, logP) with activity trends using multivariate regression .

How should researchers resolve contradictions in bioactivity data across different assays?

Q. Advanced Research Focus

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm absence of degradation products .
  • Assay Conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding artifacts) .
  • Target Specificity : Perform counter-screens against unrelated enzymes/cell lines to rule out nonspecific effects .
    Example : If inconsistent cytotoxicity arises, validate via apoptosis markers (Annexin V/PI staining) .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Disorder Modeling : Flexible groups (e.g., pyrrolidin-1-yl) may exhibit positional disorder. Use SHELXL’s PART instruction to refine occupancy .
  • Twinned Data : For non-merohedral twinning, apply HKLF 5 format in SHELXL to deconvolute overlapping reflections .
  • Hydrogen Bonding : Assign restraints for H-atoms in SHELX to improve thermal parameter accuracy .

What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Q. Advanced Research Focus

  • Pharmacokinetics :
    • ADME : Use Sprague-Dawley rats for bioavailability studies (oral/IP administration) with LC-MS/MS plasma analysis .
    • Metabolite ID : Employ UPLC-QTOF-MS to detect phase I/II metabolites .
  • Toxicity :
    • Acute toxicity in zebrafish embryos (LC50_{50}) .
    • Subchronic studies in mice (28-day) with histopathology and serum biochemistry .

How can solubility and formulation challenges be mitigated for in vivo studies?

Q. Advanced Research Focus

  • Solubility Enhancement :
    • Use co-solvents (Cremophor EL/PEG 400) or cyclodextrin complexes .
    • Nanoformulation (liposomes or PLGA nanoparticles) for sustained release .
  • Stability Testing : Monitor degradation under physiological pH (6.8–7.4) and light exposure via accelerated stability protocols .

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